1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 2-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(4-Amino-3-chlorophenyl)-3-(2-chlorophenyl)urea.
Substitution: Various substituted ureas depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2-chlorophenyl)urea: Lacks the nitro group, which may affect its reactivity and applications.
1-(4-Nitrophenyl)-3-(2-chlorophenyl)urea: Lacks the chlorine atom on the 4-position of the phenyl ring.
1-(4-Chloro-3-nitrophenyl)-3-phenylurea: Lacks the chlorine atom on the 2-position of the phenyl ring.
Uniqueness
1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea is unique due to the presence of both chlorine and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-9-3-1-2-4-11(9)17-13(19)16-8-5-6-10(15)12(7-8)18(20)21/h1-7H,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUUXWNWGXXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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